Cas no 148626-26-0 (Benzyl (2S)-2-(tert-Butoxycarbonyl)amino-5-oxo-5-phenylpentanoate)

Benzyl (2S)-2-(tert-Butoxycarbonyl)amino-5-oxo-5-phenylpentanoate is a chiral intermediate widely used in peptide synthesis and pharmaceutical research. Its key advantages include high enantiomeric purity, ensured by the (2S)-configuration, and the presence of both Boc (tert-butoxycarbonyl) and benzyl ester protecting groups, which enhance stability and selectivity during synthetic processes. The compound’s structural features facilitate controlled deprotection and further functionalization, making it valuable for constructing complex peptide frameworks. Its compatibility with standard coupling reagents and solid-phase synthesis techniques further underscores its utility in medicinal chemistry. The product is characterized by consistent quality and reliable performance in demanding synthetic applications.
Benzyl (2S)-2-(tert-Butoxycarbonyl)amino-5-oxo-5-phenylpentanoate structure
148626-26-0 structure
Product name:Benzyl (2S)-2-(tert-Butoxycarbonyl)amino-5-oxo-5-phenylpentanoate
CAS No:148626-26-0
MF:C23H27NO5
MW:397.464186906815
CID:5058005

Benzyl (2S)-2-(tert-Butoxycarbonyl)amino-5-oxo-5-phenylpentanoate Chemical and Physical Properties

Names and Identifiers

    • BENZYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-5-OXO-5-PHENYLPENTANOATE
    • benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoate
    • KM4861
    • (2S)-2-[(tert-Butyloxycarbonyl)amino]-5-phenyl-5-oxovaleric acid benzyl ester
    • Benzyl (2S)-2-(tert-Butoxycarbonyl)amino-5-oxo-5-phenylpentanoate
    • Inchi: 1S/C23H27NO5/c1-23(2,3)29-22(27)24-19(14-15-20(25)18-12-8-5-9-13-18)21(26)28-16-17-10-6-4-7-11-17/h4-13,19H,14-16H2,1-3H3,(H,24,27)/t19-/m0/s1
    • InChI Key: XPCBRAUCIUZVLI-IBGZPJMESA-N
    • SMILES: O(C(N[C@H](C(=O)OCC1C=CC=CC=1)CCC(C1C=CC=CC=1)=O)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 11
  • Complexity: 542
  • Topological Polar Surface Area: 81.7
  • XLogP3: 4

Benzyl (2S)-2-(tert-Butoxycarbonyl)amino-5-oxo-5-phenylpentanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B130823-100mg
Benzyl (2S)-2-[(tert-Butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate
148626-26-0
100mg
$ 185.00 2022-06-07
TRC
B130823-10mg
Benzyl (2S)-2-[(tert-Butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate
148626-26-0
10mg
$ 50.00 2022-06-07
TRC
B130823-50mg
Benzyl (2S)-2-[(tert-Butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate
148626-26-0
50mg
$ 115.00 2022-06-07

Additional information on Benzyl (2S)-2-(tert-Butoxycarbonyl)amino-5-oxo-5-phenylpentanoate

Benzyl (2S)-2-(tert-Butoxycarbonyl)amino-5-oxo-5-phenylpentanoate

Benzyl (2S)-2-(tert-Butoxycarbonyl)amino-5-oxo-5-phenylpentanoate is a complex organic compound with the CAS number 148626-26-0. This compound is notable for its intricate structure, which includes a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a phenyl-substituted pentanoate moiety. The compound's stereochemistry is defined by the (2S) configuration at the chiral center, making it a valuable substrate in asymmetric synthesis and enantioselective reactions.

The synthesis of Benzyl (2S)-2-(tert-Butoxycarbonyl)amino-5-oxo-5-phenylpentanoate typically involves multi-step processes, including nucleophilic acyl substitution, oxidation, and protection/deprotection strategies. The Boc group plays a crucial role in controlling the reactivity of the amine functionality during the synthesis. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and environmentally friendly methods for constructing such chiral compounds.

One of the most significant applications of this compound lies in its use as an intermediate in the synthesis of bioactive molecules. For instance, it has been employed in the construction of peptide derivatives and complex natural product analogs. The presence of both the benzyl and phenyl groups provides opportunities for further functionalization, such as Suzuki-Miyaura cross-coupling reactions or other coupling strategies to introduce additional complexity into the molecule.

Recent studies have highlighted the potential of Benzyl (2S)-2-(tert-Butoxycarbonyl)amino-5-oxo-5-phenylpentanoate in drug discovery efforts. Its unique structure allows for modulation of pharmacokinetic properties, such as solubility and bioavailability, which are critical factors in developing effective therapeutic agents. Additionally, its stereochemical integrity makes it an ideal candidate for exploring enantioselective biological interactions.

In terms of structural characterization, this compound has been extensively studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided insights into its conformational preferences and intermolecular interactions, which are essential for understanding its reactivity and stability under various reaction conditions.

The integration of computational chemistry tools has further enhanced our understanding of this compound's electronic structure and reactivity. Quantum mechanical calculations have been used to predict reaction pathways and transition states, aiding in the design of more efficient synthetic routes. Such computational approaches are increasingly being utilized in tandem with experimental studies to accelerate drug discovery and chemical synthesis.

Looking forward, the continued exploration of Benzyl (2S)-2-(tert-Butoxycarbonyl)amino-5 oxo 5 phenylpentanoate's properties is expected to unlock new applications in areas such as materials science and green chemistry. Its versatile structure makes it a promising candidate for developing novel materials with tailored functionalities or for designing sustainable chemical processes that minimize waste and energy consumption.

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